Batabulin

Catalog No.
S520463
CAS No.
195533-53-0
M.F
C13H7F6NO3S
M. Wt
371.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Batabulin

CAS Number

195533-53-0

Product Name

Batabulin

IUPAC Name

2,3,4,5,6-pentafluoro-N-(3-fluoro-4-methoxyphenyl)benzenesulfonamide

Molecular Formula

C13H7F6NO3S

Molecular Weight

371.26 g/mol

InChI

InChI=1S/C13H7F6NO3S/c1-23-7-3-2-5(4-6(7)14)20-24(21,22)13-11(18)9(16)8(15)10(17)12(13)19/h2-4,20H,1H3

InChI Key

ROZCIVXTLACYNY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)F

Solubility

Soluble in DMSO

Synonyms

2-fluoro-1-methoxy-4-pentafluorophenylsulfonamidobenzene, batabulin, T 138067, T-138067, T138067

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)F

Description

The exact mass of the compound Batabulin is 371.0051 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Batabulin, also known by its chemical name T138067 and the sodium salt form Batabulin Sodium, has the molecular formula C13H7F6NNaO3S. It is classified as a small molecule drug and is primarily known for its role as a tubulin inhibitor. The compound selectively binds to specific isotypes of tubulin, including beta1, beta2, and beta4, thereby inhibiting tubulin polymerization and affecting microtubule dynamics .

The primary chemical reaction involving Batabulin is its covalent binding to cysteine residues in tubulin proteins. This reaction leads to the modification of the beta isotypes of tubulin, which disrupts normal microtubule assembly and function. The mechanism of action involves the formation of a stable covalent bond between Batabulin and the target protein, thereby inhibiting its polymerization capabilities .

Batabulin exhibits significant antineoplastic activity, making it a candidate for cancer treatment. It has been studied primarily for its effects on hepatocellular carcinoma, where it has reached Phase 3 clinical trials. The compound's ability to interfere with microtubule dynamics is critical in halting cancer cell proliferation and inducing apoptosis in malignant cells .

The synthesis of Batabulin involves several steps that typically include:

  • Formation of the pentafluorophenylsulfonamide: This step introduces the fluorinated aromatic group essential for biological activity.
  • Covalent modification: The final product is obtained through reactions that facilitate the selective binding to tubulin isotypes.

The specific synthetic pathways may vary among different research groups but generally focus on achieving high purity and bioactivity of the final compound .

Batabulin's primary application lies in oncology, particularly for treating hepatocellular carcinoma. Its unique mechanism as a tubulin inhibitor positions it among other chemotherapeutic agents aimed at disrupting cancer cell division. Ongoing research continues to explore its efficacy in various cancer types and potential combination therapies .

Studies have demonstrated that Batabulin interacts specifically with tubulin proteins, leading to significant alterations in microtubule dynamics. These interactions are critical for understanding how Batabulin can be effectively utilized in cancer therapies. The selectivity for certain tubulin isotypes suggests potential avenues for targeted therapy with minimized side effects compared to broader-spectrum chemotherapeutics .

Batabulin shares similarities with several other compounds known for their effects on tubulin dynamics. Here’s a comparison highlighting its uniqueness:

CompoundMechanism of ActionUnique Features
PaclitaxelStabilizes microtubulesDerived from the Pacific yew tree
VincristineInhibits microtubule assemblyDerived from periwinkle plant
ColchicineBinds to tubulin and prevents polymerizationUsed historically for gout treatment
BatabulinCovalently modifies specific tubulin isotypesSelective binding to beta1, beta2, beta4

Batabulin's unique mechanism of covalent modification distinguishes it from these other compounds that primarily act through reversible interactions with tubulin .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

371.00508323 g/mol

Monoisotopic Mass

371.00508323 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T4NP8G3K6Q

Pharmacology

Batabulin is a synthetic pentafluorophenylsulfonamide with potential antineoplastic activity. Batabulin covalently binds to beta tubulin, resulting in a disruption of microtubule polymerization, collapse of the cytoskeleton, cell cycle arrest, and tumor cell apoptosis.

KEGG Target based Classification of Drugs

Not elsewhere classified
Cellular process
Cytoskeleton
TUBB [HSA:10381 10382 10383 203068 347688 347733 7280 81027 84617] [KO:K07375]

Other CAS

195533-53-0

Wikipedia

Batabulin

Dates

Modify: 2023-07-15
1: Florian S, Mitchison TJ. Anti-Microtubule Drugs. Methods Mol Biol. 2016;1413:403-21. doi: 10.1007/978-1-4939-3542-0_25. Review. PubMed PMID: 27193863.
2: Kirby S, Gertler SZ, Mason W, Watling C, Forsyth P, Aniagolu J, Stagg R, Wright M, Powers J, Eisenhauer EA. Phase 2 study of T138067-sodium in patients with malignant glioma: Trial of the National Cancer Institute of Canada Clinical Trials Group. Neuro Oncol. 2005 Apr;7(2):183-8. PubMed PMID: 15831236; PubMed Central PMCID: PMC1871890.
3: Berlin JD, Venook A, Bergsland E, Rothenberg M, Lockhart AC, Rosen L. Phase II trial of T138067, a novel microtubule inhibitor, in patients with metastatic, refractory colorectal carcinoma. Clin Colorectal Cancer. 2008 Jan;7(1):44-7. doi: 10.3816/CCC.2008.n.006. PubMed PMID: 18279576.
4: Ling X, He X, Apontes P, Cao F, Azrak RG, Li F. Enhancing effectiveness of the MDR-sensitive compound T138067 using advanced treatment with negative modulators of the drug-resistant protein survivin. Am J Transl Res. 2009 Jul 15;1(4):393-405. PubMed PMID: 19956451; PubMed Central PMCID: PMC2780039.
5: Shan B, Medina JC, Santha E, Frankmoelle WP, Chou TC, Learned RM, Narbut MR, Stott D, Wu P, Jaen JC, Rosen T, Timmermans PB, Beckmann H. Selective, covalent modification of beta-tubulin residue Cys-239 by T138067, an antitumor agent with in vivo efficacy against multidrug-resistant tumors. Proc Natl Acad Sci U S A. 1999 May 11;96(10):5686-91. PubMed PMID: 10318945; PubMed Central PMCID: PMC21921.
6: Rubenstein SM, Baichwal V, Beckmann H, Clark DL, Frankmoelle W, Roche D, Santha E, Schwender S, Thoolen M, Ye Q, Jaen JC. Hydrophilic, pro-drug analogues of T138067 are efficacious in controlling tumor growth in vivo and show a decreased ability to cross the blood brain barrier. J Med Chem. 2001 Oct 25;44(22):3599-605. PubMed PMID: 11606124.
7: Frankmoelle WP, Medina JC, Shan B, Narbut MR, Beckmann H. Glutathione S-transferase metabolism of the antineoplastic pentafluorophenylsulfonamide in tissue culture and mice. Drug Metab Dispos. 2000 Aug;28(8):951-8. PubMed PMID: 10901706.
8: Fei X, Zheng QH, Wang JQ, Stone KL, Martinez TD, Miller KD, Sledge GW, Hutchins GD. Synthesis, biodistribution and micro-PET imaging of radiolabeled antimitotic agent T138067 analogues. Bioorg Med Chem Lett. 2004 Mar 8;14(5):1247-51. PubMed PMID: 14980675.
9: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2003 Nov;25(9):747-71. PubMed PMID: 14685303.
10: Yang J, Li Y, Yan W, Li W, Qiu Q, Ye H, Chen L. Covalent modification of Cys-239 in β-tubulin by small molecules as a strategy to promote tubulin heterodimer degradation. J Biol Chem. 2019 May 17;294(20):8161-8170. doi: 10.1074/jbc.RA118.006325. Epub 2019 Apr 2. PubMed PMID: 30940730; PubMed Central PMCID: PMC6527155.
11: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2003 Jan-Feb;25(1):53-76. PubMed PMID: 12690708.
12: Kim YJ, Pannell LK, Sackett DL. Mass spectrometric measurement of differential reactivity of cysteine to localize protein-ligand binding sites. Application to tubulin-binding drugs. Anal Biochem. 2004 Sep 15;332(2):376-83. PubMed PMID: 15325307.
13: Banerjee M, Poddar A, Mitra G, Surolia A, Owa T, Bhattacharyya B. Sulfonamide drugs binding to the colchicine site of tubulin: thermodynamic analysis of the drug-tubulin interactions by isothermal titration calorimetry. J Med Chem. 2005 Jan 27;48(2):547-55. PubMed PMID: 15658868.
14: von Angerer E. Tubulin as a target for anticancer drugs. Curr Opin Drug Discov Devel. 2000 Sep;3(5):575-84. PubMed PMID: 19649885.

Explore Compound Types